Dipterocarpol
Overview
Description
Scientific Research Applications
Dipterocarpol has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Dipterocarpol is a dammarane-type triterpenoid found in the oleoresin of Dipterocarpus alatus, a tree commonly found in Southeast Asia . While its exact primary targets may vary, studies have shown that this compound and its derivatives exhibit various activities, including anticancer, antiviral, and immunostimulating effects . Notably, it has been reported to exert strong cytotoxicity against epidermoid cancer KB cells .
Action Environment
Environmental factors play a crucial role in this compound’s efficacy and stability:
Safety and Hazards
Future Directions
Dipterocarpol and its derivatives have shown potential as anti-diabetic inhibitors . The experimental results encourage next stages for the development of anti-diabetic drugs . Additionally, this compound in oleoresin of Dipterocarpus alatus has been attributed to cytotoxicity and apoptosis-inducing effect, suggesting potential for anticancer agents .
Biochemical Analysis
Biochemical Properties
Dipterocarpol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit P-glycoprotein, a protein involved in drug resistance in cancer cells . Additionally, it interacts with enzymes involved in the synthesis of secondary metabolites, such as saponins and tannins . These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s activity.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways . For example, this compound has been shown to downregulate the expression of anti-apoptotic genes and upregulate pro-apoptotic genes, leading to programmed cell death . Additionally, this compound influences cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions . This binding can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, this compound inhibits the activity of certain kinases involved in cell signaling pathways, thereby modulating gene expression and cellular responses . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects . These findings highlight the importance of optimizing the dosage of this compound for safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of secondary metabolites such as saponins and tannins . It interacts with enzymes and cofactors involved in these pathways, modulating their activity and influencing the overall metabolic flux . For example, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of saponins, leading to changes in metabolite levels . These interactions highlight the complex role of this compound in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within target cells . The distribution of this compound within tissues can influence its biological activity, as it needs to reach specific cellular compartments to exert its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can accumulate in the mitochondria, where it influences mitochondrial function and induces apoptosis in cancer cells . The subcellular localization of this compound is essential for its ability to modulate cellular processes and exert its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipterocarpol can be synthesized through chemical transformations of its natural form. For instance, it can be modified to produce derivatives with hydroxy, epoxy, hydroxyimino, acetoxy, lactol, methoxylactol, and indole groups . One common method involves reacting this compound with hydroxylamine hydrochloride and triethylamine in ethanol to obtain oxime derivatives .
Industrial Production Methods
Industrial production of this compound typically involves extraction from the oleo-resin of Dipterocarpus alatus. The oleo-resin is subjected to processes like degumming and distillation to isolate this compound . High-performance liquid chromatography (HPLC) is often used to detect and quantify this compound in the extracted resin .
Chemical Reactions Analysis
Types of Reactions
Dipterocarpol undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on this compound, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride, triethylamine, and ozone. Reaction conditions often involve solvents like ethanol and dichloromethane, with reaction times varying from a few hours to several days .
Major Products Formed
Major products formed from these reactions include oxime esters, lactones, and various other derivatives with modified functional groups .
Comparison with Similar Compounds
Dipterocarpol is unique among dammarane-type triterpenoids due to its specific functional groups and biological activities. Similar compounds include:
Protopanaxadiol: Found in ginseng, it has similar anticancer properties but differs in its molecular structure.
Protopanaxatriol: Another ginseng-derived compound with immunostimulating properties.
Dammarane saponins: These compounds also exhibit anticancer activities and are structurally related to this compound.
Properties
IUPAC Name |
(5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-24,32H,9,11-19H2,1-8H3/t21-,22+,23+,24-,27+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJICGAVMYWKCMW-GWJXCKMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963743 | |
Record name | 20-Hydroxydammar-24-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
471-69-2 | |
Record name | Dipterocarpol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=471-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 20-Hydroxydammar-24-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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